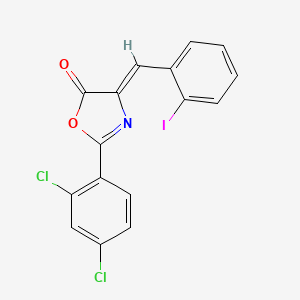
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a heterocyclic compound that contains an oxazole ring and an imine group. It is synthesized through a multistep process and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer agents. Additionally, this compound has been found to have antiviral, antioxidant, and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the study of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of viral infections and inflammatory and oxidative stress-related diseases. Further studies are also needed to optimize the synthesis method of this compound and to improve its availability for use in lab experiments.
合成法
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-iodobenzylamine to form the amide. This amide is then cyclized with triethylamine and carbon disulfide to form the oxazole ring. The resulting compound is then deprotected to obtain this compound.
科学的研究の応用
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. This compound has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-5-6-11(12(18)8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYJRSACJXDME-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

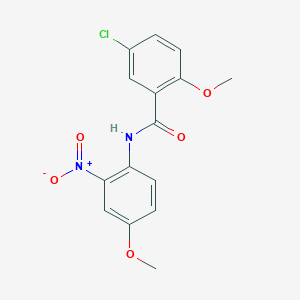
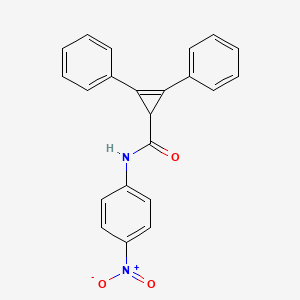
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
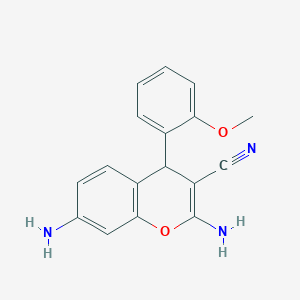
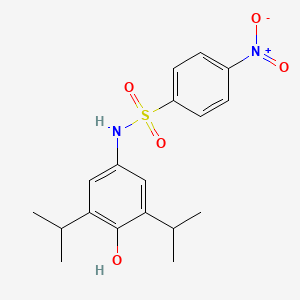
![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)


![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)


